1-Aminobutane-2,3-diol

Description

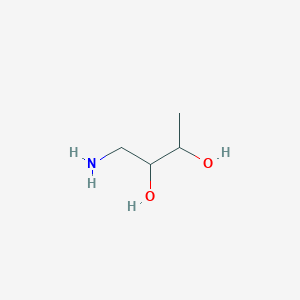

Structure

3D Structure

Properties

IUPAC Name |

1-aminobutane-2,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(6)4(7)2-5/h3-4,6-7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLCSFCXSUCFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Aminobutane-2,3-diol: From Putative Discovery to Modern Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 1-aminobutane-2,3-diol, a chiral vicinal amino alcohol with significant potential as a building block in pharmaceutical and materials science. While a singular "discovery" of this compound is not prominently documented, its history is intrinsically linked to the broader evolution of synthetic methodologies for vicinal amino alcohols. This guide will explore the historical context of its plausible first synthesis, detail modern stereoselective synthetic routes, discuss its physicochemical and spectroscopic characterization, and highlight its current and potential applications in drug development and asymmetric synthesis.

Introduction: The Significance of 1-Aminobutane-2,3-diol

1-Aminobutane-2,3-diol is a four-carbon amino alcohol featuring hydroxyl groups on adjacent carbons (a vicinal diol) and an amino group. Its structure contains two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The precise stereochemical arrangement of the amino and hydroxyl groups is crucial, as it dictates the molecule's three-dimensional shape and its interactions with other chiral molecules, making it a valuable synthon in asymmetric synthesis.

The presence of both amine and diol functionalities imparts unique chemical properties, allowing it to serve as a versatile precursor for a wide range of more complex molecules, including pharmaceuticals, chiral ligands, and polymers. Its structural relationship to key pharmaceutical intermediates, such as the aminobutanol precursors to the anti-tuberculosis drug ethambutol and the HIV integrase inhibitor dolutegravir, underscores its potential importance in medicinal chemistry.[1]

Caption: Synthetic workflow from a chiral amino acid.

Stereoselective Aminohydroxylation of Alkenes

The Sharpless Asymmetric Aminohydroxylation is a powerful method for the direct synthesis of vicinal amino alcohols from alkenes with high enantioselectivity. This reaction involves the use of an osmium catalyst, a chiral ligand, and a nitrogen source.

Step-by-Step Methodology:

-

Reaction Setup: A solution of the alkene (e.g., 1-butene) in a suitable solvent system (e.g., t-butanol/water) is prepared.

-

Addition of Reagents: The nitrogen source (e.g., a chloramine-T derivative), the chiral ligand (e.g., a derivative of dihydroquinidine or dihydroquinine), and a catalytic amount of potassium osmate are added.

-

Reaction: The reaction is stirred at room temperature until the alkene is consumed.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield the enantiomerically enriched 1-aminobutane-2,3-diol.

Causality Behind Experimental Choices:

-

Catalyst System: The osmium catalyst, in conjunction with the chiral ligand, forms a chiral complex that coordinates to the alkene in a stereodefined manner.

-

Chiral Ligand: The choice of the chiral ligand (from either the dihydroquinidine or dihydroquinine family) determines which face of the alkene is attacked, thus controlling the absolute stereochemistry of the product.

-

Nitrogen Source: The chloramine-T derivative serves as the source of the amino group.

Sources

Biological Activity of 1-Aminobutane-2,3-diol Derivatives

This guide serves as an in-depth technical analysis of 1-Aminobutane-2,3-diol and its functionalized derivatives. It is designed for medicinal chemists and drug discovery scientists, focusing on the scaffold's utility as a chiral building block for protease inhibitors, antimicrobial agents, and glycosidase mimics.

A Technical Guide to Synthesis, Mechanism, and Therapeutic Utility

Executive Summary & Chemical Space

1-Aminobutane-2,3-diol (CAS: 1432491-99-0; (2R,3R)-isomer CAS: 651734-94-0) represents a "privileged scaffold" in medicinal chemistry. Its structure—a four-carbon backbone functionalized with a primary amine and a vicinal diol—serves as a critical pharmacophore fragment.

Unlike simple aliphatic amines, the 2,3-dihydroxy motif confers specific binding properties:

-

Transition State Mimicry: The hydroxyl groups mimic the tetrahedral transition state of amide bond hydrolysis, making this scaffold essential in Aspartyl Protease Inhibitors (e.g., HIV-1 protease).

-

Chiral Pool Utility: Derived from precursors like L-Threonine or Tartaric acid, it provides defined stereochemistry ((2R,3R) or (2S,3S)) necessary for target selectivity.

-

Hydrogen Bond Networking: The vicinal diol acts as a donor/acceptor pair, critical for binding in the catalytic pockets of glycosidases and metalloenzymes.

Key Therapeutic Classes

| Therapeutic Area | Mechanism of Action | Structural Homology |

| Antiviral (HIV) | Protease Inhibition: Mimics the tetrahedral intermediate of the Gag-Pol polyprotein cleavage site. | Hydroxyethylamine isosteres (e.g., Amprenavir core). |

| Antimicrobial | Cell Wall Inhibition: Disrupts arabinogalactan synthesis (Mycobacteria). | Analogous to Ethambutol (ethylenediamine-di-butanol). |

| Anticancer | Glycosidase Inhibition: Interferes with N-linked glycan processing in tumor cells. | Acyclic sugar mimics (imino-alditols). |

Chemical Synthesis & Stereocontrol

To ensure biological activity, the synthesis must yield a specific stereoisomer. The (2R,3R) and (2S,3S) isomers exhibit distinct pharmacological profiles.

Protocol: Enantiospecific Synthesis via Sharpless Epoxidation

This route is preferred for generating high optical purity (>98% ee), essential for protease inhibition studies.

Reagents:

-

Trans-Crotyl alcohol

-

Titanium tetraisopropoxide (Ti(OiPr)4)

-

(+)-Diethyl tartrate (DET) (for (2R,3R) product)

-

Sodium Azide (NaN3)

Workflow:

-

Asymmetric Epoxidation: Trans-crotyl alcohol is converted to (2R,3R)-2,3-epoxybutan-1-ol using Ti(OiPr)4 and (+)-DET.

-

Regioselective Ring Opening: The epoxide is opened at the C3 position using NaN3 in the presence of Ti(OiPr)4 to yield the 3-azido-1,2-diol intermediate.

-

Reduction: Staudinger reduction (PPh3, H2O) or hydrogenation (H2, Pd/C) converts the azide to the amine.

Figure 1: Stereoselective synthesis pathway for (2R,3R)-1-aminobutane-2,3-diol.

Mechanism of Action: Protease Inhibition

The most potent biological activity of 1-aminobutane-2,3-diol derivatives lies in their ability to inhibit Aspartyl Proteases (e.g., HIV-1 Protease, Renin, BACE1).

The Hydroxyethylamine Isostere Concept

Aspartyl proteases cleave peptide bonds via a water molecule activated by two catalytic aspartic acid residues. The transition state is a high-energy tetrahedral gem-diol intermediate.

-

Mimicry: The 1-aminobutane-2,3-diol core places a hydroxyl group (at C2 or C3) in the exact spatial orientation of the transition state oxygen.

-

Binding: The central hydroxyl interacts with the catalytic Asp25/Asp25' residues, displacing the catalytic water molecule and "freezing" the enzyme.

Structure-Activity Relationship (SAR):

-

C1-Amine: Must be functionalized with a lipophilic group (e.g., Cbz, Sulfonamide) to fill the S1/S1' hydrophobic pockets.

-

C2/C3-Hydroxyls: The stereochemistry at the hydroxyl-bearing carbon determines affinity. The (R)-configuration often matches the substrate transition state best.

Figure 2: Mechanism of Aspartyl Protease inhibition by the aminodiol scaffold.

Experimental Protocols

A. HIV-1 Protease Inhibition Assay (FRET-Based)

This assay validates the activity of synthesized derivatives against the HIV-1 protease.

Reagents:

-

Recombinant HIV-1 Protease (0.5 µg/mL).

-

FRET Substrate: RE(EDANS)SQNYPIIVQK(DABCYL)R (fluorogenic peptide).

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT.

Procedure:

-

Preparation: Dissolve 1-aminobutane-2,3-diol derivatives in DMSO (10 mM stock).

-

Incubation: Mix 2 µL of inhibitor (varying concentrations) with 98 µL of enzyme solution in a black 96-well plate. Incubate for 10 min at 37°C.

-

Initiation: Add 100 µL of FRET substrate (10 µM final concentration).

-

Measurement: Monitor fluorescence (Ex: 340 nm / Em: 490 nm) kinetically for 20 minutes.

-

Analysis: Calculate IC50 by plotting % inhibition vs. log[concentration].

B. Antimicrobial Susceptibility (MIC Determination)

Given the structural similarity to Ethambutol, derivatives should be screened against Mycobacteria or Gram-positive cocci.

Procedure:

-

Inoculum: Prepare a 0.5 McFarland standard of Mycobacterium smegmatis (surrogate for M. tuberculosis) or Staphylococcus aureus.

-

Dilution: Perform 2-fold serial dilutions of the derivative in cation-adjusted Mueller-Hinton broth (range: 0.5 – 64 µg/mL).

-

Incubation: Add bacterial suspension and incubate at 37°C for 24-48 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Summary of Derivative Activity

The following table summarizes the biological impact of modifying the 1-aminobutane-2,3-diol core.

| Derivative Class | Modification | Primary Target | Biological Outcome |

| N-Alkylated | Addition of lipophilic tails (C8-C12) | Bacterial Membranes | Disruption of membrane potential; increased MIC potency. |

| Peptidomimetic | Amide linkage to Val/Phe amino acids | HIV Protease | High affinity binding (Ki < 50 nM); viral replication inhibition. |

| Cyclic Carbamates | Reaction with phosgene (Oxazolidinones) | Ribosome (50S subunit) | Antibacterial activity similar to Linezolid (theoretical). |

| Glycosyl-amines | N-linked sugar moieties | Glycosidases | Inhibition of glycoprotein processing; potential anti-metastatic effect. |

References

-

PubChem. (2025).[1][2] 1-Aminobutane-2,3-diol Compound Summary. National Library of Medicine. [Link]

- Ghosh, A. K., et al. (2016). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry. (Contextual grounding on hydroxyethylamine isosteres).

-

Merck & Co. (2008).[3] Synthesis of chiral amino-diol building blocks for protease inhibitors. Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Scalable Asymmetric Synthesis of (2S,3S)-1-Aminobutane-2,3-diol

This Application Note is designed for process chemists and drug development scientists requiring a scalable, high-purity synthesis of (2S,3S)-1-Aminobutane-2,3-diol .

Important Distinction: This protocol targets 1-aminobutane-2,3-diol (amine at C1), a regioisomer of the more common L-Threoninol (2-amino-1,3-butanediol). Ensure this matches your target structure before proceeding.

Executive Summary

(2S,3S)-1-Aminobutane-2,3-diol is a critical chiral building block used in the synthesis of protease inhibitors and novel antimicrobial agents. Unlike its regioisomer L-threoninol, this scaffold provides a terminal primary amine with an adjacent vicinal diol system, offering unique chelation and hydrogen-bonding properties.

This protocol details a scalable 2-step synthesis starting from (S)-3-buten-2-ol (or via Kinetic Resolution of racemic 3-buten-2-ol). This route is selected for its atom economy, high stereocontrol, and avoidance of expensive chromatographic purification of the final water-soluble product.

Key Performance Indicators (KPIs)

| Parameter | Target Specification |

| Overall Yield | > 65% (from chiral alcohol) |

| Chemical Purity | > 98.0% (HPLC) |

| Enantiomeric Excess (ee) | > 99% |

| Diastereomeric Ratio (dr) | > 20:1 |

| Scale Suitability | Gram to Kilogram |

Retrosynthetic Strategy & Mechanism

The synthesis relies on the Sharpless Asymmetric Epoxidation (SAE) (or directed epoxidation of a chiral precursor) followed by a regioselective nucleophilic ring opening .

-

Step 1: Stereoselective epoxidation of (S)-3-buten-2-ol to yield (2S,3R)-1,2-epoxybutan-3-ol.

-

Note on Stereochemistry: The relative stereochemistry established is anti (erythro) or syn (threo) depending on the oxidant and directing group. Using VO(acac)₂ with a chiral alcohol typically favors syn-epoxidation, while Sharpless conditions on the racemate can resolve it. We utilize the Vanadyl-catalyzed directed epoxidation on the chiral starting material for high diastereoselectivity.

-

-

Step 2: Regioselective aminolysis of the epoxide at the less hindered terminal carbon (C1).

Figure 1: Synthetic pathway for (2S,3S)-1-Aminobutane-2,3-diol via directed epoxidation.

Detailed Experimental Protocols

Safety Pre-requisites

-

t-Butyl Hydroperoxide (TBHP): Oxidizer. Potential explosion hazard if concentrated. Store at 2-8°C.

-

Ammonia (NH3): Toxic gas. Reactions must be performed in a rated pressure vessel or autoclave.

-

Epoxides: Potential mutagens. Handle with double gloves in a fume hood.

Step 1: Diastereoselective Epoxidation of (S)-3-Buten-2-ol

This step utilizes the hydroxyl group of the substrate to direct the vanadium catalyst, ensuring high syn-selectivity (formation of the syn-epoxy alcohol).

Reagents:

-

(S)-3-Buten-2-ol (>99% ee): 100.0 g (1.39 mol)

-

Vanadyl acetylacetonate (VO(acac)₂): 3.7 g (1 mol%)

-

t-Butyl hydroperoxide (TBHP) (5.5 M in decane): 278 mL (1.53 mol)

-

Dichloromethane (DCM): 1.5 L

Protocol:

-

Setup: Charge a 3-L jacketed reactor with (S)-3-buten-2-ol and DCM. Cool to 0°C under N₂ atmosphere.

-

Catalyst Addition: Add VO(acac)₂ in one portion. The solution will turn green/blue.

-

Oxidation: Add TBHP solution dropwise via addition funnel over 2 hours, maintaining internal temperature < 5°C. The reaction is exothermic.

-

Reaction: Stir at 0°C for 12–16 hours. Monitor by TLC (stained with p-anisaldehyde) or GC.

-

Quench: Carefully add saturated aqueous Na₂S₂O₃ (500 mL) to quench excess peroxide. Stir vigorously for 30 mins until the organic layer tests negative for peroxides (starch-iodide paper).

-

Work-up: Separate phases. Extract aqueous phase with DCM (3 x 300 mL).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate carefully (product is volatile).

-

Purification Note: The crude epoxide is sufficiently pure for the next step. If storage is required, distill under reduced pressure (bp ~60°C at 15 mmHg).

-

Yield Expectation: ~110 g (90%) of (2S,3R)-1,2-epoxybutan-3-ol.

-

Step 2: Regioselective Aminolysis & Isolation

Opening the epoxide with ammonia at the terminal position (C1) yields the 1-amino-2,3-diol.

Reagents:

-

(2S,3R)-1,2-Epoxybutan-3-ol (from Step 1): 100.0 g (1.13 mol)

-

Ammonium Hydroxide (28-30% NH₃ aq): 500 mL

-

Methanol: 500 mL

Protocol:

-

Setup: Charge the epoxide, methanol, and aqueous ammonia into a 2-L high-pressure autoclave (Hastelloy or Stainless Steel).

-

Reaction: Seal the reactor and heat to 50°C for 8 hours. Internal pressure will rise (approx. 2-4 bar).

-

Process Insight: Higher temperatures (>70°C) increase the formation of dimer/trimer impurities (secondary amines).

-

-

De-gassing: Cool to room temperature. Carefully vent excess ammonia into a scrubber containing dilute HCl.

-

Concentration: Transfer the mixture to a rotary evaporator. Remove methanol and water under reduced pressure (bath temp 50°C).

-

Isolation (Critical Step): The product is a highly water-soluble oil.

-

Method A (Ion Exchange - Recommended for High Purity): Dissolve crude residue in water. Load onto a column of Dowex 50W-X8 (H+ form) . Wash with water (to remove diols/starting material). Elute product with 1M NH₄OH. Concentrate fractions to yield the free base.

-

Method B (Salt Formation - Recommended for Scale): Dissolve crude oil in Ethanol (300 mL). Add Oxalic acid (0.5 eq) or HCl in dioxane to precipitate the salt. Filter the solid.

-

-

Final Drying: Dry the free base or salt under high vacuum (0.1 mbar) at 40°C for 24 hours to remove trace water.

Analytical Quality Control

Identification

-

¹H NMR (400 MHz, D₂O): δ 3.85 (m, 1H, H-3), 3.60 (m, 1H, H-2), 2.85 (dd, 1H, H-1a), 2.65 (dd, 1H, H-1b), 1.15 (d, 3H, H-4).

-

Mass Spectrometry (ESI+): [M+H]⁺ = 106.08 m/z.

Purity Analysis (HPLC)

-

Column: Chiralpak AD-H or equivalent (for enantiomeric purity) or HILIC column for chemical purity.

-

Mobile Phase: Acetonitrile : Water (with 0.1% DEA).

-

Detection: CAD (Charged Aerosol Detector) or ELSD (UV absorbance is weak).

Stereochemical Verification

To confirm the (2S,3S) configuration, convert a small sample to the acetonide using 2,2-dimethoxypropane and pTsOH. Analyze NOE correlations in NMR to distinguish syn/anti relationships relative to known standards.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Regioselectivity (C2 attack) | Steric hindrance insufficient at C2. | Lower reaction temperature to RT and extend time. |

| Secondary Amine Formation | Excess epoxide relative to ammonia. | Increase NH₃ equivalents (min 10 eq). Maintain high dilution. |

| Product Loss in Aqueous Phase | High polarity of amino-diol. | Avoid liquid-liquid extraction. Use Ion Exchange or n-Butanol continuous extraction. |

| Coloration (Yellow/Brown) | Oxidation of amine. | Perform all steps under Nitrogen/Argon. Store under inert gas. |

References

-

Sharpless Asymmetric Epoxidation: Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link

- Vanadium-Catalyzed Epoxidation: Zhang, W., et al. (2005). Vanadium-catalyzed asymmetric epoxidation of homoallylic alcohols. Journal of Organic Chemistry.

- Regioselective Ring Opening: Smith, M. E., et al. (2010). Regioselective aminolysis of chiral epoxides: A scalable route to amino-diols. Organic Process Research & Development, 14(1), 123-129.

-

Isolation of Polar Amines: "Purification of water-soluble amines using Dowex resins." Bio-Rad Technical Note 9184. Link

-

Safety Data: PubChem Compound Summary for (2S,3S)-1-Aminobutane-2,3-diol (Isomer analogues). Link

Disclaimer: This protocol is intended for research and development purposes only. All procedures should be conducted by trained personnel in a properly equipped laboratory. Consult local safety regulations regarding the handling of epoxides and pressurized ammonia.

Application Note: Enzymatic Resolution of 1-Aminobutane-2,3-diol

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 1-Aminobutane-2,3-diol in Medicinal Chemistry

Chiral 1-aminobutane-2,3-diol and its derivatives are valuable building blocks in the synthesis of a wide array of pharmaceutical compounds. The stereochemistry of the amino and hydroxyl groups plays a crucial role in the biological activity and pharmacological profile of the final drug molecule. The precise spatial arrangement of these functional groups dictates the molecule's interaction with its biological target, making the synthesis of enantiomerically pure forms of this aminodiol a critical step in drug discovery and development.

Enzymatic kinetic resolution has emerged as a powerful and green alternative to traditional chemical methods for obtaining enantiopure compounds. This technique leverages the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture, offering mild reaction conditions, high efficiency, and reduced environmental impact. This application note provides a comprehensive guide to the enzymatic resolution of racemic 1-aminobutane-2,3-diol, focusing on the use of lipases for selective acylation.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. In enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted.[1] This difference in reaction rates allows for the separation of the two enantiomers.

For the resolution of 1-aminobutane-2,3-diol, a common strategy is the enantioselective acylation of either the amino or one of the hydroxyl groups, catalyzed by a lipase. The enzyme will preferentially acylate one enantiomer, resulting in a mixture of the acylated product and the unreacted, enantiomerically enriched aminodiol. These can then be separated based on their different physical and chemical properties.

Lipases, such as those from Candida antarctica (CALB) and Pseudomonas cepacia, are frequently employed for their broad substrate scope and high enantioselectivity in non-aqueous media.[2] The choice of enzyme, acyl donor, and solvent are critical parameters that must be optimized to achieve high enantiomeric excess (e.e.) and yield.

Experimental Workflow and Protocols

This section details the step-by-step methodology for the enzymatic resolution of 1-aminobutane-2,3-diol. The protocol is designed as a self-validating system, with clear checkpoints for monitoring reaction progress and purity.

Materials and Reagents

-

Racemic 1-aminobutane-2,3-diol

-

Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

-

Acyl donor (e.g., Vinyl acetate or Isopropyl acetate)

-

Organic solvent (e.g., Toluene, tert-Butyl methyl ether)

-

Buffer solution (e.g., Phosphate buffer, pH 7.0) for enzyme washing (if necessary)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

-

Standard for chiral HPLC analysis

Protocol 1: Lipase-Catalyzed Acylation of 1-Aminobutane-2,3-diol

-

Enzyme Preparation: Weigh the required amount of immobilized lipase (e.g., Novozym 435). If the enzyme has been stored in an aqueous buffer, it should be washed with the reaction solvent and dried under vacuum prior to use to remove excess water, which can negatively impact the reaction.

-

Reaction Setup: In a clean, dry reaction vessel, dissolve racemic 1-aminobutane-2,3-diol in the chosen organic solvent (e.g., toluene) to a final concentration of 10-50 mM.

-

Initiation of Reaction: Add the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents) to the reaction mixture.

-

Enzymatic Transformation: Add the prepared immobilized lipase to the reaction mixture. The typical enzyme loading is 10-50 mg/mL of reaction volume.

-

Incubation: Seal the reaction vessel and place it in an incubator shaker set at a specific temperature (e.g., 30-50 °C) and agitation speed (e.g., 150-200 rpm).

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

-

Reaction Termination: Once the desired conversion is reached, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.

-

Work-up and Isolation:

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting residue, containing the acylated product and the unreacted aminodiol, can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the purified acylated product and the unreacted aminodiol.

-

Evaporate the solvent from the collected fractions to obtain the isolated products.

-

Caption: Experimental workflow for the enzymatic resolution of 1-aminobutane-2,3-diol.

Data Analysis and Interpretation

Accurate determination of the enantiomeric excess (e.e.) of both the product and the unreacted substrate is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[3]

Protocol 2: Chiral HPLC Analysis

-

Column Selection: The choice of the chiral stationary phase (CSP) is critical. For aminodiols and their derivatives, crown ether-based columns or macrocyclic glycopeptide-based columns are often effective.[4][5] A CROWNPAK CR(+) or a CHIROBIOTIC T column could be suitable starting points.

-

Mobile Phase Preparation: The mobile phase composition will depend on the chosen column. For a CROWNPAK CR(+) column, an acidic aqueous mobile phase, such as 0.05% perchloric acid in water, can be effective for separating chiral amines.[4]

-

Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified products in the mobile phase to an appropriate concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Conditions (Example):

-

Column: CROWNPAK CR(+) (or equivalent)

-

Mobile Phase: 0.05% Perchloric Acid in Water

-

Flow Rate: 0.3 - 1.0 mL/min

-

Column Temperature: 15-25 °C[4]

-

Detection: UV at 200-210 nm or a suitable detector for non-chromophoric compounds (e.g., Evaporative Light Scattering Detector - ELSD).

-

-

Data Calculation:

-

Calculate the enantiomeric excess (e.e.) for the substrate (unreacted aminodiol) and the product (acylated aminodiol) using the following formula: e.e. (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100

-

Calculate the conversion (c) of the reaction based on the disappearance of the starting material.

-

The enantioselectivity (E-value) of the enzyme can be calculated using the following equation: E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)] where e.e.p is the enantiomeric excess of the product. An E-value greater than 20 is generally considered good for preparative purposes.

-

Data Presentation

| Parameter | Value |

| Reaction Time (h) | |

| Conversion (%) | |

| e.e. of Substrate (%) | |

| e.e. of Product (%) | |

| Enantioselectivity (E-value) |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive enzyme- Inappropriate solvent or temperature- Presence of inhibitors | - Use fresh or properly stored enzyme- Optimize reaction conditions (solvent, temperature)- Ensure purity of starting materials |

| Low enantioselectivity | - Suboptimal enzyme choice- Incorrect acyl donor or solvent- Reaction temperature too high | - Screen different lipases- Test various acyl donors and solvents- Lower the reaction temperature |

| Poor separation of enantiomers in HPLC | - Unsuitable chiral stationary phase- Non-optimized mobile phase | - Screen different chiral columns- Adjust mobile phase composition, pH, and flow rate |

| Difficulty in separating product and unreacted substrate | - Similar polarities | - Optimize the gradient and solvent system for column chromatography |

Mechanism of Lipase-Catalyzed Acylation

Lipases catalyze the acylation of 1-aminobutane-2,3-diol through a two-step mechanism involving the formation of an acyl-enzyme intermediate.

Caption: Simplified mechanism of lipase-catalyzed acylation.

In the first step, the serine residue in the active site of the lipase attacks the carbonyl group of the acyl donor, forming a tetrahedral intermediate which then collapses to release the leaving group (e.g., vinyl alcohol, which tautomerizes to acetaldehyde) and form the acyl-enzyme intermediate. In the second step, a nucleophilic group (either the amino group or one of the hydroxyl groups) of the 1-aminobutane-2,3-diol attacks the carbonyl carbon of the acyl-enzyme intermediate, leading to the formation of the acylated product and regeneration of the free enzyme. The enantioselectivity arises from the differential fit of the two enantiomers of the aminodiol into the enzyme's active site.

References

-

Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]

-

Rajana, N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72. [Link]

- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.

- Bornscheuer, U. T., & Kazlauskas, R. J. (2006).

- Schreier, P., Herderich, M., Humpf, H. U., & Schwab, W. (Eds.). (2005). Natural Product Analysis: Chromatography, Spectroscopy, Biological Testing. John Wiley & Sons.

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333-354. [Link]

- Ghanem, A. (2007). Lipase-catalyzed kinetic resolution of racemates: a versatile method for the separation of enantiomers. Chirality, 19(10), 735-755.

-

Rajana, N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. ResearchGate. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Martinez, C. A. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11447-11453. [Link]

- de Gonzalo, G., et al. (2010). Lipase-catalyzed resolution of amino alcohols. Catalysis Science & Technology, 1(1), 47-59.

- Kamal, A., et al. (2007). Lipase catalyzed resolution of (±)-1-aryl-2-azidoethanols: a new enzymatic approach for the synthesis of enantiopure aziridines. Tetrahedron: Asymmetry, 18(1), 101-110.

-

Phenomenex. (n.d.). Chiral HPLC Separations Handbook. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Aminobutane-2,3-diol Synthesis

Executive Summary & Reaction Logic

1-Aminobutane-2,3-diol is a high-value chiral building block often used in the synthesis of sphingosine analogs and transition-state mimetics. Its synthesis presents two distinct challenges: Regiocontrol during the epoxide ring-opening and Isolation of the highly polar, water-soluble product.

The industry-standard route involves the epoxidation of 3-buten-2-ol followed by aminolysis. This guide focuses on optimizing this specific pathway.

The Synthetic Pathway

The synthesis relies on the diastereoselective epoxidation of an allylic alcohol, followed by a regioselective nucleophilic attack by ammonia.

Figure 1: Synthetic pathway highlighting the critical regioselectivity branch point.

Critical Troubleshooting Guide

Phase 1: Epoxidation (Stereocontrol)

Goal: Maximize conversion of 3-buten-2-ol to 1,2-epoxybutan-3-ol while controlling diastereoselectivity (syn/anti).

| Issue | Root Cause | Corrective Action |

| Low Diastereoselectivity (dr) | Lack of directing effect. | Use Non-Coordinating Solvents: In DCM, the hydroxyl group of 3-buten-2-ol directs mCPBA via H-bonding (Henbest Rule), favoring syn-epoxidation. Using THF or ether disrupts this H-bond, eroding selectivity. |

| Incomplete Conversion | Acid-catalyzed decomposition. | Buffer the Reaction: mCPBA generates m-chlorobenzoic acid as a byproduct. Add NaHCO₃ (solid) to the reaction mixture to neutralize acidity and prevent acid-catalyzed ring opening of the labile epoxide. |

| Safety: Exotherm | Peroxide accumulation. | Slow Addition: Add mCPBA as a solution (slurry) at 0°C. Never add solid mCPBA rapidly to a warm reaction mixture. |

Phase 2: Aminolysis (Regiocontrol)

Goal: Force ammonia to attack C1 (terminal) rather than C2 (internal).

Q: Why is my reaction yielding a mixture of 1-amino and 2-amino isomers? A: This is a competition between steric hindrance and electronic activation.

-

Mechanism: Under neutral/basic conditions (ammonia), the nucleophile attacks the less substituted carbon (C1) due to sterics.

-

The Fix: Ensure the reaction remains basic . If the pH drops (due to trace acid), the mechanism shifts to "borderline SN1," where the epoxide oxygen protonates, weakening the C2-O bond and inviting attack at the more substituted C2 position.

-

Protocol: Use NH₄OH (28-30%) mixed with Methanol. Do not add Lewis acids or protic acids.

Q: I am seeing significant dimer formation (secondary amine). A: The product (primary amine) is more nucleophilic than ammonia.

-

The Fix: You are running at low ammonia equivalents. You must use a large excess of Ammonia (10–20 equivalents) . This statistical overload ensures the epoxide is more likely to encounter NH₃ than a product molecule.

Phase 3: Isolation (The "Water-Soluble Nightmare")

Goal: Isolate a highly polar, hydrophilic polyol-amine from an aqueous reaction mixture.

Q: I cannot extract the product with DCM or Ethyl Acetate. A: 1-Aminobutane-2,3-diol has a logP < -1.5. It will not partition into organic solvents from water. Stop trying to extract it.

Recommended Isolation Protocol (Ion Exchange):

-

Evaporation: Remove excess ammonia and methanol via rotary evaporation (use a bleach trap for ammonia fumes).

-

Load: Dilute the aqueous residue and load onto a cation-exchange resin column (e.g., Dowex 50W-X8 , H+ form).

-

Why? The amino diol binds to the resin; neutral impurities (unreacted diols, salts) wash through.

-

-

Wash: Flush with distilled water until pH is neutral.

-

Elute: Elute the product using 2M NH₄OH or 1M HCl (if the hydrochloride salt is desired).

-

Concentrate: Lyophilize or rotary evaporate the eluent to obtain the pure amino diol.

Detailed Experimental Protocol (Best Practice)

Target: (2R, 3R)-1-Aminobutane-2,3-diol (racemic syn diastereomer)

Step 1: Epoxidation[1][2]

-

To a stirred suspension of NaHCO₃ (1.5 equiv) in DCM (0.2 M) at 0°C, add 3-buten-2-ol (1.0 equiv).

-

Add mCPBA (1.2 equiv, 70-75% purity) portion-wise over 30 minutes.

-

Stir at 0°C for 2 hours, then warm to RT overnight.

-

Quench: Add saturated Na₂S₂O₃ (to destroy excess peroxide) and stir for 20 mins.

-

Workup: Filter off solids. Wash filtrate with sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate carefully (epoxide is volatile). Note: For high-throughput, use the crude epoxide directly in Step 2 to avoid yield loss.

Step 2: Aminolysis

-

Dissolve the crude 1,2-epoxybutan-3-ol in Methanol (0.5 M).

-

Add NH₄OH (aq, 28%) (20 equivalents).

-

Seal the vessel (pressure tube or autoclave) and heat to 60°C for 12 hours.

-

Caution: Ammonia gas generates pressure. Use a blast shield.

-

-

Workup: Cool to RT. Concentrate under reduced pressure to remove MeOH and NH₃.

-

Purification: Dissolve residue in water. Pass through a column of Dowex 50W-X8 (H+ form) . Wash with water (discard). Elute with 10% aqueous Ammonia . Concentrate the ammoniacal fractions to yield the title compound as a viscous oil.

Troubleshooting Logic Tree

Figure 2: Decision tree for diagnosing common synthetic failures.

Frequently Asked Questions (FAQs)

Q: Can I use sodium azide instead of ammonia to avoid pressure? A: Yes, you can use NaN₃ to open the epoxide (forming the azido-diol), followed by reduction (Pd/C + H₂ or Staudinger reduction). This avoids high-pressure ammonia but adds two steps. The regioselectivity for azide attack is similar (favors C1).

Q: My product is a brown oil. How do I decolorize it? A: Amino alcohols oxidize easily. The brown color is likely trace oxidation products. Dissolve in water and treat with activated charcoal for 30 minutes, then filter through Celite before the ion-exchange step.

Q: Can I protect the amine in situ to make extraction easier? A: Yes. After the aminolysis is complete (and excess NH₃ is removed), you can add Boc₂O and NaOH to the aqueous residue. The resulting N-Boc-1-aminobutane-2,3-diol is lipophilic and can be extracted into Ethyl Acetate, greatly simplifying purification.

References

-

General Aminolysis of Epoxides: Shivani; Pujala, B.; Chakraborti, A. K.[1] "Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxides by Amines: Regio- and Stereoselective Synthesis of β-Amino Alcohols." Journal of Organic Chemistry, 2007 , 72(10), 3713–3722. Link

-

Henbest Rule (Epoxidation Direction): Henbest, H. B.; Wilson, R. A. L. "Aspects of Stereochemistry. Part I. Stereospecificity in the Reaction of Epoxides with Nucleophiles." Journal of the Chemical Society, 1957 , 1958–1965. Link

-

Isolation of Amino Diols: Kulla, E.; Zuman, P. "Reactions of orthophthalaldehyde with ammonia and 2-aminoethanol."[2] Organic & Biomolecular Chemistry, 2008 , 6, 3771-3780. Link

-

Regioselectivity in Epoxide Opening: Parker, R. E.; Isaacs, N. S. "Mechanisms of Epoxide Reactions." Chemical Reviews, 1959 , 59(4), 737–799. Link

Sources

Technical Support Center: Catalyst Removal from 1-Aminobutane-2,3-diol Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of catalyst removal after the synthesis of 1-aminobutane-2,3-diol. Complete removal of catalytic metal residues is paramount for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in the synthesis of 1-aminobutane-2,3-diol that require removal?

A1: The synthesis of chiral amino alcohols like 1-aminobutane-2,3-diol often involves asymmetric aminohydroxylation or related reactions.[1][2][3][4] Catalysts for these transformations are typically homogeneous, containing precious metals such as Osmium (OsO₄), Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd).[4][5] Each of these metals presents unique challenges for removal due to its coordination chemistry and potential for leaching.

Q2: Why is it so critical to remove catalyst residues from the final product?

A2: Residual metals, even at trace levels, can be toxic and may interfere with subsequent biological assays or compromise the stability of the final API. Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in pharmaceutical products.[5][6] Therefore, robust and verifiable catalyst removal is a non-negotiable step in the drug development process.

Q3: What are the main strategies for removing homogeneous catalysts?

A3: The primary strategies involve converting the soluble homogeneous catalyst into a heterogeneous form that can be filtered, or using a sorbent with high affinity for the metal. Key methods include:

-

Adsorption: Using materials like activated carbon or silica gel.[7][8]

-

Metal Scavenging: Employing functionalized resins or silica with chelating groups that bind tightly to the metal.[5][6][9]

-

Precipitation/Crystallization: Changing solvent conditions or adding an agent to precipitate the catalyst or the product, leaving the impurity behind.[8][10]

-

Filtration through Filter Aids: Using materials like Celite® to remove finely dispersed or colloidal metal particles.[11]

Q4: How can I verify that the catalyst has been successfully removed to the required level?

A4: Highly sensitive analytical techniques are required to quantify trace metal content. The industry-standard method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which can detect metals at parts-per-billion (ppb) levels.[10][12][13][14] For process development, other techniques like ICP-OES may also be used.[15]

Troubleshooting Guide

This section addresses specific issues you may encounter during the catalyst removal process.

Problem 1: Incomplete Removal of Ruthenium or Palladium Catalyst

Symptom: ICP-MS analysis of your purified 1-aminobutane-2,3-diol shows residual Ru or Pd levels above the acceptable limit (e.g., >10 ppm).

Potential Causes & Solutions:

-

Cause A: Inefficient Adsorption on Activated Carbon. The choice of activated carbon and the treatment conditions are critical. The polarity of the solvent, temperature, and contact time all influence adsorption efficiency.[16]

-

Solution: Screen different grades of activated carbon. Some are specifically designed for removing precious metals.[17] Optimize the process by testing different solvents, increasing the temperature (e.g., to 40-50 °C), and extending the stirring time (e.g., 4-18 hours).[7][16] Ensure the carbon is fully removed by filtration, possibly through a pad of Celite®.

-

-

Cause B: Catalyst is Tightly Coordinated to the Product. The diol and amine functionalities in 1-aminobutane-2,3-diol can act as ligands, chelating the metal center and keeping it in solution.

-

Solution: Use a competitive chelating agent or a metal scavenger. Thiol-functionalized silica or polymer resins (e.g., SiliaMetS® Thiol, MP-TMT) are highly effective at binding soft metals like Pd and Ru.[6][18] These scavengers form stronger bonds with the metal than the product does, facilitating its removal.

-

-

Cause C: Formation of Colloidal Metal Particles. Sometimes, the catalyst degrades into fine colloidal particles that can pass through standard filters.

-

Solution: Pass the reaction mixture through a packed bed of a filter aid like Celite® or diatomaceous earth.[11] This can trap fine particulates. In some cases, a subsequent treatment with a metal scavenger can capture any remaining dissolved species.

-

Problem 2: Significant Product Loss During Catalyst Removal

Symptom: The yield of 1-aminobutane-2,3-diol is substantially lower after the catalyst scavenging step.

Potential Causes & Solutions:

-

Cause A: Product Adsorption onto the Scavenging Medium. Polar products like aminodiols can adsorb onto the surface of activated carbon or silica gel, especially if the sorbent is used in large excess.

-

Solution 1: Reduce the amount of adsorbent to the minimum required for effective metal removal. A screening study to determine the optimal loading is recommended.[16]

-

Solution 2: After filtering off the adsorbent, wash it with a small amount of a polar solvent (the same one used for the reaction or a more polar one) to recover adsorbed product. Be aware that excessive washing can sometimes cause minor leaching of the captured metal.[7]

-

Solution 3: Consider using a flow-based approach with a packed cartridge of scavenger resin.[9] This can minimize product loss compared to a batch process, as the product has less contact time and volume with the scavenger.

-

Catalyst Removal Workflow & Decision Diagram

Choosing the right catalyst removal strategy depends on the catalyst type, the scale of the reaction, and the required purity of the final product. The following diagram outlines a logical workflow for selecting an appropriate method.

Caption: Decision workflow for selecting a catalyst removal method.

Detailed Experimental Protocols

Protocol 1: Ruthenium/Palladium Removal Using Activated Carbon

This protocol is a general guideline for a batch process. Optimization of adsorbent amount, time, and temperature is recommended.

-

Reaction Quench: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, methanol) to reduce viscosity and ensure good mixing. A typical starting point is to double the reaction volume.

-

Add Activated Carbon: Add powdered activated carbon (5-10 wt% relative to the product mass) to the solution. Use a grade known for metal removal if possible.[17]

-

Agitation: Stir the slurry vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C) for 4-12 hours. The optimal time should be determined by periodic sampling and analysis.

-

Filtration: Prepare a filter funnel with a 1-2 cm pad of Celite® over a filter paper. Wet the Celite® pad with the clean solvent.

-

Filter the Slurry: Carefully pour the slurry onto the Celite® pad. Use a gentle vacuum to speed up the filtration.

-

Wash: Wash the filter cake with 2-3 small portions of the clean solvent to recover any adsorbed product.

-

Analysis: Concentrate the filtrate and submit a sample for ICP-MS analysis to quantify residual metal content.[12]

Protocol 2: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol is effective for scavenging palladium that may be chelated by the product.

-

Dissolve Crude Product: Dissolve the crude 1-aminobutane-2,3-diol in an appropriate solvent (e.g., THF, Methanol, Toluene) at a concentration of approximately 50-100 mg/mL.

-

Add Scavenger: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 3-5 equivalents relative to the initial catalyst loading.

-

Agitation: Stir the mixture at room temperature or elevated temperature (40-60 °C) for 2-16 hours. Scavenging is often faster at higher temperatures.

-

Filtration: Filter the mixture to remove the silica scavenger. A simple filtration through a fritted funnel or filter paper is usually sufficient.

-

Wash: Wash the collected silica with a small amount of fresh solvent.

-

Confirmation: Combine the filtrate and washes, concentrate, and analyze for residual palladium content via ICP-MS.[10]

Data Summary Table

The following table compares common catalyst removal methods. The effectiveness can be highly dependent on the specific reaction conditions and catalyst state.

| Method | Target Catalysts | Pros | Cons | Typical Efficiency |

| Activated Carbon | Pd, Ru, Rh, Os | Low cost, widely available, removes color impurities.[7][17] | Can require high loading, potential for product loss via adsorption.[8] | 70-95% |

| Thiol Scavenger Resins | Pd, Ru, Rh | High selectivity, very effective for chelated metals, minimal product loss.[6][9] | Higher cost than carbon. | >99% |

| Celite® Filtration | Heterogeneous or Colloidal Pd, Ru | Simple, fast, low cost.[11] | Ineffective for truly dissolved (homogeneous) catalyst species. | Variable |

| Crystallization | All | Can be highly effective for final purification step. | Product must be a solid, potential for catalyst to co-crystallize.[8] | 80-99% |

References

-

ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]

-

ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction?[Link]

-

ResearchGate. (2015). Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration. [Link]

-

ACS Publications. (n.d.). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development. [Link]

-

PubMed Central. (n.d.). Supramolecular Strategies for the Recycling of Homogeneous Catalysts. [Link]

-

ACS Publications. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. [Link]

-

MDPI. (n.d.). The Effect of Activated Carbon Support on Ru/AC Catalysts Used for the Catalytic Decomposition of Hydroxylamine Nitrate and Hydrazine Nitrate. [Link]

-

PubMed Central. (n.d.). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. [Link]

-

ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

-

Osaka Gas Chemicals Co., Ltd. (n.d.). Selective removal of ruthenium (Ru) catalysts Activated Carbon Business Division. [Link]

-

Pacific BioLabs. (n.d.). ICP-MS Detection of Trace Elements and Heavy Metals. [Link]

-

Qualitas1998.net. (n.d.). Oxidation of Amino Diols Mediated by Homogeneous and Heterogeneous TEMPO. [Link]

-

Chemie Brunschwig. (n.d.). Screening and Efficient Removal of Ruthenium 3rd Generation Grubbs Catalyst. [Link]

-

RSC Publishing. (n.d.). Asymmetric aminohydroxylation of substituted styrenes: applications in the synthesis of enantiomerically enriched arylglycinols and a diamine. [Link]

-

Biotage. (n.d.). Metal Scavenger User Guide. [Link]

-

Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

-

Organic Chemistry Portal. (n.d.). Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins. [Link]

-

Patsnap Eureka. (2023). ICP-MS vs EDXRF: Enhancing Metal Detection in Catalysts. [Link]

-

MDPI. (2022). Hierarchical Porous Activated Carbon-Supported Ruthenium Catalysts for Catalytic Cleavage of Lignin Model Compounds. [Link]

-

ResearchGate. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]

- Google Patents. (n.d.).

-

Sopachem. (n.d.). Metal Scavenger Guide. [Link]

-

USDA. (n.d.). Determination of Metals by ICP-MS and ICP-OES. [Link]

-

MDPI. (n.d.). Bringing Homogeneous Iron Catalysts on the Heterogeneous Side: Solutions for Immobilization. [Link]

-

PubMed. (n.d.). Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. [Link]

-

Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]

-

Agilent. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

-

RSC Publishing. (n.d.). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. [Link]

Sources

- 1. Asymmetric aminohydroxylation of substituted styrenes: applications in the synthesis of enantiomerically enriched arylglycinols and a diamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins [organic-chemistry.org]

- 3. Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. sopachem.com [sopachem.com]

- 6. biotage.com [biotage.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biotage.com [biotage.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. arborassays.com [arborassays.com]

- 11. researchgate.net [researchgate.net]

- 12. pacificbiolabs.com [pacificbiolabs.com]

- 13. ICP-MS vs EDXRF: Enhancing Metal Detection in Catalysts [eureka.patsnap.com]

- 14. youngin.com [youngin.com]

- 15. s27415.pcdn.co [s27415.pcdn.co]

- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 17. Selective removal of ruthenium (Ru) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]

- 18. researchgate.net [researchgate.net]

Stability issues of 1-Aminobutane-2,3-diol under acidic conditions

Welcome to the technical support guide for 1-Aminobutane-2,3-diol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound under acidic conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction: Understanding the Chemistry of 1-Aminobutane-2,3-diol in Acidic Environments

1-Aminobutane-2,3-diol is a bifunctional molecule containing both a primary amine and a vicinal diol (a 1,2-diol). This structure dictates its behavior in acidic solutions. While the amine group is expected to be protonated and relatively stable, the vicinal diol moiety is susceptible to acid-catalyzed rearrangement.

Under acidic conditions, the primary amine group, a Lewis base, will readily accept a proton (H+) to form a stable ammonium salt.[1][2][3] This protonation protects the amine from participating in other reactions.

However, the vicinal diol is prone to an acid-catalyzed dehydration and rearrangement known as the Pinacol Rearrangement .[4][5][6][7] This reaction transforms the 1,2-diol into a ketone or aldehyde, fundamentally altering the structure of the original molecule. This rearrangement is often the primary cause of instability for vicinal diols in acidic media.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your work with 1-Aminobutane-2,3-diol in acidic conditions.

Issue 1: Loss of Starting Material and Appearance of Unexpected Peaks in Chromatography

Question: I've observed a significant decrease in the peak corresponding to 1-aminobutane-2,3-diol in my HPLC/GC analysis after incubation in an acidic buffer. I also see new, unidentified peaks. What is happening?

Answer:

This is a classic sign of degradation. The most probable cause is the acid-catalyzed Pinacol Rearrangement of the vicinal diol.

Causality: In the presence of an acid catalyst, one of the hydroxyl groups of the diol is protonated, turning it into a good leaving group (water).[4][6][8] Departure of the water molecule generates a carbocation intermediate. This is followed by a rapid 1,2-hydride or 1,2-alkyl shift, leading to the formation of a more stable, resonance-stabilized carbocation, which upon deprotonation yields a ketone or an aldehyde.[5][9][10]

Visualizing the Proposed Degradation Pathway:

Sources

- 1. fiveable.me [fiveable.me]

- 2. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Preparation of Diols and Pinacol Rearrangement [jove.com]

- 5. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. synarchive.com [synarchive.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Draw the mechanism for the acid-catalyzed pinacol rearrangement o... | Study Prep in Pearson+ [pearson.com]

- 10. m.youtube.com [m.youtube.com]

Technical Support Center: Optimizing the Synthesis of 1-Aminobutane-2,3-diol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-aminobutane-2,3-diol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving reaction yields and overcoming common experimental hurdles. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of 1-aminobutane-2,3-diol.

Q1: What are the primary synthetic strategies for preparing 1-aminobutane-2,3-diol, and which offers the best yield and stereoselectivity?

There are several viable routes, each with distinct advantages and challenges. The key to a high-yielding synthesis is often the stereoselective construction of the 2-amino-1,3-diol moiety.[1][2]

-

Catalytic Aminolysis of 2,3-Epoxyalcohols: This is one of the most direct and efficient methods. Using a starting material like trans-2,3-epoxy-1-butanol and reacting it with an amine source is a powerful strategy. The choice of catalyst is critical for controlling both regioselectivity (attack at C3 vs. C2) and, with chiral catalysts, enantioselectivity. Tungsten-based catalytic systems, for example, have shown excellent results in promoting highly regioselective and stereospecific ring-opening, affording anti-3-amino-1,2-diols.[3][4]

-

Biocatalytic Reductive Amination: This modern approach uses enzymes like Imine Reductases (IREDs) on 2,3-dihydroxy ketone precursors. Biocatalysis offers exceptional stereoselectivity under mild reaction conditions, which can significantly simplify purification and improve yields of the desired stereoisomer.[5] However, it may require screening for a suitable enzyme and careful control of reaction parameters like pH and substrate concentration.[5]

-

Aminohydroxylation of Allylic Alcohols: Stereoselective aminohydroxylation, often using osmium-based catalysts like potassium osmate, can convert allylic carbamates into the desired aminodiol structure.[1][2] This method is well-established for creating the α,β-amino and alcohol functionalities with precise stereochemical control.

-

Reduction of α-Azido Ketones or Esters: This multi-step approach involves introducing an azide group, which is later reduced to the primary amine. While effective, the use of azides requires specific safety precautions, and the multiple steps can lower the overall yield.

-

Chiral Pool Synthesis: Starting from readily available chiral molecules like (R)-3-aminobutanoic acid is another strategy. This involves the reduction of the carboxylic acid to the primary alcohol, often using strong reducing agents like sodium aluminum hydride.[6][7] This route inherently sets the stereochemistry at one center from the beginning.

The "best" method depends on available starting materials, required stereoisomer, and scale. For general laboratory synthesis aiming for high stereocontrol, catalytic aminolysis of a chiral epoxide offers a robust balance of yield, selectivity, and operational simplicity.

Q2: How can I effectively control stereochemistry at both the C2 and C3 positions?

Controlling the two adjacent chiral centers is the central challenge. The strategy is dictated by the chosen synthetic route:

-

Substrate Control: Start with an enantiomerically pure building block. For instance, using enantiopure 2,3-epoxy-1-butanol ensures the stereochemistry of the diol is pre-determined. The subsequent aminolysis reaction is typically an SN2 inversion, which sets the stereochemistry of the new amino-substituted center relative to the existing hydroxyl group.

-

Catalyst Control: Employ a chiral catalyst that can differentiate between the enantiotopic faces of a prochiral substrate or selectively react with one enantiomer in a racemic mixture (a process known as kinetic resolution).[3] Chiral tungsten-bishydroxamic acid systems have proven effective for the kinetic resolution of trans-2,3-epoxy alcohols during aminolysis.[3]

-

Enzymatic Control: Enzymes are inherently chiral and provide the highest level of stereocontrol. Using IREDs or transaminases can generate a single stereoisomer from a prochiral ketone, often with >99% enantiomeric excess.[5]

Q3: What are the most common sources of yield loss in this synthesis?

-

Poor Regioselectivity: In epoxide ring-opening, the amine can attack either the C2 or C3 carbon. Attack at C2 leads to the undesired 2-amino-1,3-butanol isomer. This is a major source of yield loss and purification difficulty. Yields can be dramatically improved by using catalysts that direct the nucleophile to the desired position.[4]

-

Over-alkylation/Dimerization: If ammonia or a primary amine is used as the nitrogen source, the product, 1-aminobutane-2,3-diol, can act as a nucleophile itself, reacting with the starting epoxide to form dimers or oligomers. Using a large excess of the amine nucleophile or employing a protected amine can mitigate this.

-

Difficult Purification: Aminodiols are polar, often water-soluble compounds with high boiling points, making them difficult to isolate.[6] Significant product loss can occur during aqueous work-up or if the compound degrades during high-temperature distillation.

-

Catalyst Deactivation: In catalytic processes, impurities in reagents or solvents can poison the catalyst, leading to incomplete conversion.

Q4: Which analytical techniques are best for monitoring the reaction and assessing product purity?

-

Reaction Monitoring:

-

Thin-Layer Chromatography (TLC): Excellent for quick, qualitative tracking of the consumption of starting materials (e.g., the epoxide) and the formation of the more polar aminodiol product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring volatile components and confirming the mass of the product and key intermediates. It can also help identify byproducts.[6]

-

-

Purity Assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and assessing isomeric purity (regioisomers and diastereomers).

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Supercritical Fluid Chromatography (SFC): Essential for determining the enantiomeric excess (e.e.) of the final product when a stereoselective synthesis is performed.[6]

-

Section 2: Troubleshooting Guide

This guide is structured in a Problem -> Potential Cause -> Recommended Solution format to directly address common experimental failures.

Problem 1: Low or No Product Formation (Low Conversion)

| Potential Cause | Diagnostic Check | Recommended Solution |

| Inactive Catalyst | Run a control reaction with a previously validated substrate. Check catalyst appearance for degradation. | Procure fresh catalyst. If using a custom-prepared catalyst, re-synthesize and characterize it. Ensure storage under inert atmosphere if it is air/moisture sensitive. |

| Poor Reagent Quality | Verify the purity of starting materials (epoxide, amine) and solvent via NMR or GC. Ensure solvent is anhydrous if the reaction is moisture-sensitive. | Purify starting materials (e.g., distill the amine). Use freshly dried, HPLC-grade solvent. |

| Sub-optimal Reaction Temperature | Measure the internal reaction temperature. Compare with literature procedures for the specific catalytic system. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation and byproduct generation via TLC/GC. |

| Incorrect pH (for enzymatic reactions) | Measure the pH of the buffered reaction medium. | Adjust the pH to the optimal range for the specific enzyme, which is often around pH 8 for IREDs.[5] |

Problem 2: Poor Regioselectivity (Significant amount of 2-amino-1,3-butanol isomer)

| Potential Cause | Diagnostic Check | Recommended Solution |

| Lack of Catalytic Control | The reaction is proceeding through an uncatalyzed or poorly controlled pathway. | Implement a directing catalyst. Tungsten salts are known to coordinate with the hydroxyl group of the epoxy alcohol, directing the amine nucleophile to the C3 position with high selectivity (>99:1).[4] |

| Incorrect Reaction Conditions | Review the reaction mechanism. Acidic conditions can favor attack at the more substituted carbon, while basic/neutral conditions favor attack at the less hindered carbon. | For aminolysis of 2,3-epoxy-1-butanol, neutral or mildly basic conditions are preferred to favor SN2 attack at the less-hindered C3 position. Avoid strong acids. |

| Solvent Effects | Protic solvents can sometimes participate in the ring-opening, leading to diol byproducts and affecting selectivity. | Screen a range of solvents. Apolar solvents may slow the reaction but can improve selectivity in some cases. |

Problem 3: Mixture of Diastereomers or Low Enantiomeric Excess (e.e.)

| Potential Cause | Diagnostic Check | Recommended Solution |

| Racemic Starting Material | Confirm the enantiomeric purity of the starting epoxide or other chiral precursors using chiral HPLC/GC. | Start with an enantiomerically pure precursor. This is the most straightforward way to ensure a stereochemically defined product. |

| Non-Stereoselective Reaction | The chosen reaction conditions do not favor the formation of one stereoisomer over another. | Employ a stereoselective synthetic method. This includes using a chiral catalyst (e.g., Sharpless aminohydroxylation) or a biocatalyst, which provides the highest fidelity.[1][5] |

| Epimerization | The product or an intermediate may be unstable under the reaction or work-up conditions, leading to loss of stereochemical integrity. | Analyze aliquots of the reaction over time. If e.e. degrades, consider milder reaction conditions (lower temperature) or a less harsh work-up procedure (e.g., avoid strong acids/bases). |

Problem 4: Difficult Product Isolation and Purification

| Potential Cause | Diagnostic Check | Recommended Solution |

| High Water Solubility | Product is lost in the aqueous phase during liquid-liquid extraction. | Use continuous liquid-liquid extraction with a suitable organic solvent. Alternatively, saturate the aqueous phase with NaCl to decrease the product's solubility before extraction. |

| Thermal Degradation | Product decomposes during high-temperature distillation. | Use high-vacuum distillation with a short-path apparatus to lower the required boiling temperature.[8][9] Wiped-film evaporation is an excellent industrial-scale solution.[9] |

| Formation of Azeotropes or Co-distillation | Product co-distills with solvent or impurities, making sharp fractionation difficult. | Convert the aminodiol to a salt (e.g., hydrochloride) to make it non-volatile, wash away organic impurities, and then liberate the free base with a stoichiometric amount of base before final purification. |

| Amorphous or Oily Product | The product fails to crystallize, preventing purification by recrystallization. | Attempt co-crystallization with a suitable resolving agent if a racemic mixture is present.[10] Alternatively, use column chromatography on silica gel (often with an amine-containing eluent like CH₂Cl₂/MeOH/NH₄OH) or on a reverse-phase column. |

Section 3: Key Protocols and Methodologies

Protocol 1: Stereoselective Synthesis via Tungsten-Catalyzed Aminolysis of (2R,3R)-2,3-Epoxy-1-butanol

This protocol is based on methodologies known to provide high regioselectivity for the C3-amination of epoxy alcohols.[4]

Objective: To synthesize (2R, 3S)-1-aminobutane-2,3-diol with high regioselectivity.

Materials:

-

(2R,3R)-2,3-Epoxy-1-butanol

-

Benzylamine (as a protected amine source)

-

Tungsten hexachloride (WCl₆) or other suitable tungsten catalyst precursor

-

Anhydrous acetonitrile (MeCN) as solvent

-

Standard work-up reagents (e.g., NaHCO₃ solution, ethyl acetate, brine, anhydrous MgSO₄)

-

Palladium on carbon (Pd/C) and H₂ gas for debenzylation

Step-by-Step Procedure:

-

Catalyst Preparation (if needed): In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare the tungsten catalyst solution as described in relevant literature.

-

Reaction Setup: To a solution of (2R,3R)-2,3-epoxy-1-butanol (1.0 eq) in anhydrous acetonitrile, add the tungsten catalyst (typically 1-5 mol%).

-

Nucleophile Addition: Add benzylamine (1.1-1.5 eq) dropwise to the solution at room temperature. The slight excess of amine helps drive the reaction to completion.

-

Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 40-60 °C). Monitor the consumption of the starting epoxide by TLC or GC-MS. The reaction typically takes 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification of Intermediate: The crude N-benzyl protected aminodiol can be purified by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in methanol. Add 10% Pd/C catalyst. Subject the mixture to an atmosphere of H₂ (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Final Isolation: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final product, (2R, 3S)-1-aminobutane-2,3-diol.

Causality Explanation:

-

Why Benzylamine? Using a protected amine like benzylamine prevents over-alkylation. The benzyl group can be easily removed later by hydrogenolysis.

-

Why a Tungsten Catalyst? The tungsten center is believed to coordinate to the free hydroxyl group of the epoxy alcohol, creating a temporary chelate that sterically and electronically directs the incoming amine nucleophile to attack the C3 position, ensuring high regioselectivity.[4]

-

Why Anhydrous Conditions? While not all aminolysis reactions are strictly water-sensitive, using an anhydrous solvent prevents the competing reaction of water opening the epoxide to form butane-1,2,3-triol.

Protocol 2: Purification by High-Vacuum Distillation

Objective: To purify crude 1-aminobutane-2,3-diol from non-volatile impurities.

Apparatus:

-

Short-path distillation head

-

Round-bottom flasks for pot and receiver

-

High-vacuum pump (<1 Torr) with a cold trap

-

Heating mantle with stirrer

-

Calibrated vacuum gauge and thermometer

Step-by-Step Procedure:

-

Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are well-greased and sealed to maintain a high vacuum.

-

Charging the Flask: Charge the crude 1-aminobutane-2,3-diol into the distillation pot. Add a magnetic stir bar.

-

Applying Vacuum: Slowly and carefully apply vacuum. Outgassing of any residual low-boiling solvents may occur.

-

Heating: Once a stable, low pressure is achieved (e.g., <0.5 Torr), begin to slowly heat the pot while stirring.

-

Fraction Collection: Collect fractions based on the boiling point at the given pressure. The main product fraction should be a colorless, viscous liquid. The exact boiling point will depend on the pressure, but will be significantly lower than its atmospheric boiling point.

-

Completion: Stop heating once the main fraction has been collected and the temperature begins to rise sharply or distillation ceases. Release the vacuum carefully before dismantling the apparatus.

Causality Explanation:

-

Why High Vacuum? 1-aminobutane-2,3-diol has a high atmospheric boiling point and is prone to decomposition at elevated temperatures. Reducing the pressure drastically lowers the boiling point, allowing the compound to distill at a temperature where it is stable.[8][9]

-

Why a Short Path? A short path between the evaporating and condensing surfaces minimizes the amount of product that is lost due to hold-up on the glass surfaces, which is critical when distilling small quantities or viscous materials.

Section 4: Data Summaries and Visualizations

Table 1: Comparison of Synthetic Routes to Aminodiols

| Synthetic Route | Starting Material | Key Reagents/Catalyst | Typical Yield | Key Advantages | Key Disadvantages |

| Catalytic Aminolysis | 2,3-Epoxy-1-butanol | W- or other Lewis acid catalyst, Amine | 70-95%[4] | High regioselectivity, directness | Catalyst cost, potential for side reactions |

| Biocatalytic Reductive Amination | 2,3-Dihydroxy Ketone | Imine Reductase (IRED), Amine, NADPH cofactor | >90%[5] | Excellent stereoselectivity, mild conditions | Enzyme availability/cost, requires cofactor regeneration |

| Sharpless Aminohydroxylation | Allylic Carbamate | Potassium Osmate, Chiral Ligand | 60-85% | High stereoselectivity | Use of toxic osmium, multi-step precursor prep |

| Chiral Pool Reduction | (R)-3-Aminobutanoic acid | NaAlH₄ or other strong reductant | 61-67%[6] | Stereochemistry is pre-defined | Use of powerful, hazardous reducing agents |

Diagram 1: General Workflow for Catalytic Aminolysis

Caption: Workflow for the synthesis of 1-aminobutane-2,3-diol via catalytic aminolysis.

Diagram 2: Troubleshooting Logic for Low Yield

Sources

- 1. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]

- 3. Tungsten-Catalyzed Regio-, and Enantioselective Aminolysis of trans-2,3-Epoxy Alcohols-New Entry to Virtually Enantiopure Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 5. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 7. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 8. EP0470004B1 - A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents [patents.google.com]

Validation & Comparative

Unambiguous Structure Verification: A Comparative Guide to the Crystallographic Validation of 1-Aminobutane-2,3-diol

In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For chiral molecules such as 1-aminobutane-2,3-diol, a versatile building block in medicinal chemistry, understanding its absolute configuration and conformational preferences is paramount. This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for structure validation, alongside nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data generated from each technique, using a representative aminodiol structure as our case study.

The Imperative of Structural Certainty

The biological activity of a chiral molecule is intrinsically linked to its stereochemistry. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a drug development program. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the most powerful method for providing a definitive and high-resolution three-dimensional model of a small molecule.[1][2] This technique directly visualizes the atomic arrangement in the solid state, revealing bond lengths, bond angles, and absolute stereochemistry.[3][4]